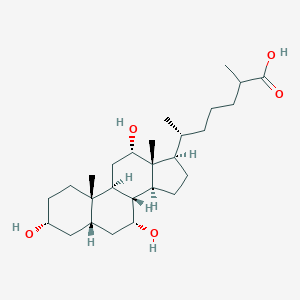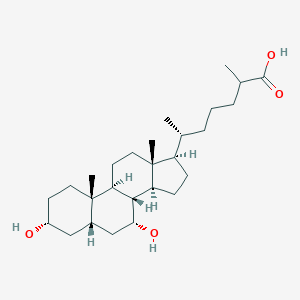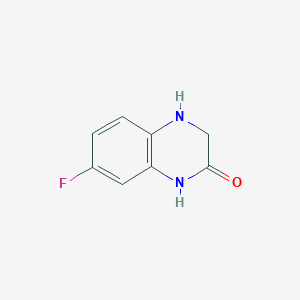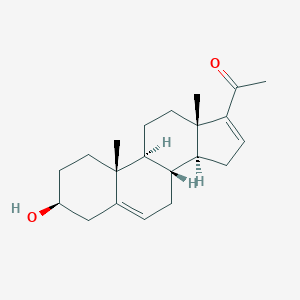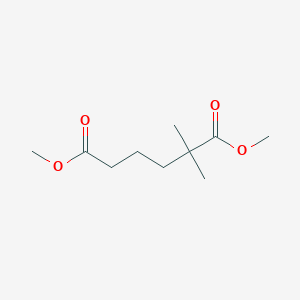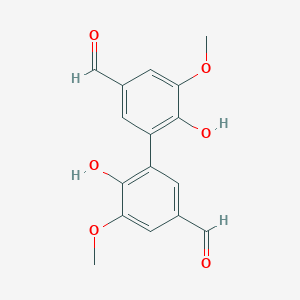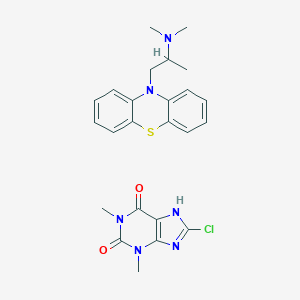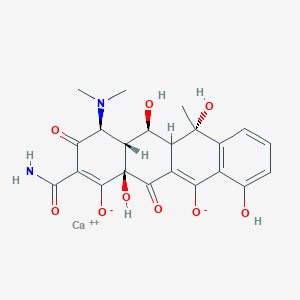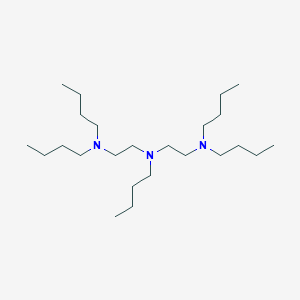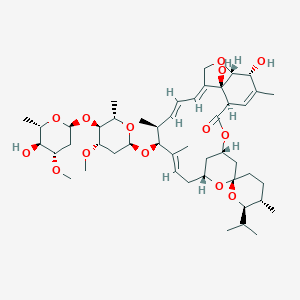
Ivermectin B1b
Descripción general
Descripción
La Ivermectina B1b es un componente menor del compuesto antihelmíntico ivermectina, que está compuesto principalmente por Ivermectina B1a. La Ivermectina B1b es conocida por su actividad antiparasitaria y se utiliza tanto en medicina veterinaria como humana. Funciona uniéndose a los canales de cloruro regulados por glutamato en las neuronas y células musculares de los parásitos, lo que provoca la parálisis y la muerte de los parásitos .
Mecanismo De Acción
La Ivermectina B1b ejerce sus efectos uniéndose de forma selectiva y con alta afinidad a los canales de iones cloruro regulados por glutamato en las células musculares y nerviosas de los parásitos. Esta unión provoca una afluencia de iones cloruro, lo que lleva a la hiperpolarización y la parálisis de los parásitos. El compuesto también afecta a otros receptores neurotransmisores invertebrados, incluyendo los canales de cloruro regulados por ácido gamma-aminobutírico (GABA) .
Compuestos similares:
Ivermectina B1a: El componente principal de la ivermectina, con una actividad antiparasitaria similar.
Avermectinas: Un grupo de lactonas macrocíclicas de las que se deriva la ivermectina.
Milbemicinas: Otra clase de lactonas macrocíclicas con propiedades antiparasitarias similares.
Singularidad: La Ivermectina B1b es única por su afinidad de unión específica a los canales de cloruro regulados por glutamato y su capacidad para inducir una hiperpolarización de larga duración en las células parasitarias. Esto la hace muy eficaz en el tratamiento de infecciones parasitarias con efectos secundarios mínimos .
Análisis Bioquímico
Biochemical Properties
Ivermectin B1b exerts its biochemical effects primarily by binding to glutamate-gated chloride channels in the neurons and muscle cells of invertebrates . This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the affected cells . Additionally, this compound interacts with other neurotransmitter receptors, including GABA, histamine, and pH-sensitive receptors . These interactions contribute to its broad-spectrum antiparasitic activity.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In nematode neurons and muscle cells, it causes hyperpolarization by increasing chloride ion permeability, leading to paralysis and death of the parasite . In mammalian cells, this compound has been shown to modulate immune responses, including both cell-mediated and humoral immunity . It also affects cell signaling pathways and gene expression, contributing to its antiviral and anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding increases the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and paralysis of the parasite . Additionally, this compound acts as a positive allosteric modulator at these channels, enhancing their activity . It also interacts with other ion channels and receptors, further contributing to its broad-spectrum activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Following oral administration, peak plasma concentrations occur approximately 4 hours after dosing, with a second peak at 6-12 hours due to enterohepatic recycling . The stability and degradation of this compound in vitro and in vivo have been studied, showing long-lasting effects on cellular function . Long-term studies have demonstrated its efficacy in reducing parasite loads and improving clinical outcomes in various models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces parasite loads and improves clinical outcomes . At higher doses, this compound can cause adverse effects, including neurotoxicity and histopathological changes in internal organs . Threshold effects have been observed, with higher doses required to achieve significant reductions in parasite loads in certain models .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes, including P450 3A4, 3A5, and 2C9 . The major metabolic pathways involve C-hydroxylation and O-demethylation reactions . Several metabolites have been identified, including 3″-O-demethylated and C4-methyl hydroxylated products . These metabolic processes are crucial for the elimination and detoxification of this compound in the body .
Transport and Distribution
This compound is highly lipid-soluble, allowing it to be widely distributed throughout the body . It is transported across cell membranes by various transporters, including P-glycoprotein (MDR1), MRP1, MRP2, and BCRP1 . These transporters play a significant role in the efflux and distribution of this compound within cells and tissues . The compound’s high lipid solubility also contributes to its accumulation in fatty tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its lipid solubility and interactions with cellular components. It has been shown to localize to the cell membrane, where it interacts with ion channels and receptors . Additionally, this compound can affect the nuclear localization of certain proteins, influencing gene expression and cellular function . These interactions are crucial for its broad-spectrum antiparasitic and antiviral activities.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Ivermectina B1b se sintetiza mediante la reducción química del doble enlace entre los átomos de carbono 22 y 23 de las avermectinas B1, que se producen por la fermentación de la bacteria Streptomyces avermitilis. La reducción se realiza normalmente utilizando cloruro de rodio como catalizador .
Métodos de producción industrial: En entornos industriales, la Ivermectina B1b se produce fermentando Streptomyces avermitilis para obtener una mezcla de avermectinas B1a y B1b. La mezcla se somete entonces a una hidrogenación regioselectiva para convertir el doble enlace entre los átomos de carbono 22 y 23 en un enlace simple, lo que da lugar a la formación de Ivermectina B1b .
Análisis De Reacciones Químicas
Tipos de reacciones: La Ivermectina B1b sufre diversas reacciones químicas, entre ellas:
Oxidación: La Ivermectina B1b puede oxidarse utilizando reactivos como el peróxido de hidrógeno.
Reducción: La reducción del doble enlace entre los átomos de carbono 22 y 23 es un paso clave en su síntesis.
Sustitución: La Ivermectina B1b puede sufrir reacciones de sustitución en sitios específicos de su estructura molecular.
Reactivos y condiciones comunes:
Oxidación: El peróxido de hidrógeno se utiliza comúnmente para reacciones de oxidación.
Reducción: El cloruro de rodio se utiliza como catalizador para la reducción del doble enlace.
Sustitución: Se pueden utilizar diversos reactivos dependiendo de la reacción de sustitución específica que se esté llevando a cabo.
Productos principales formados:
Oxidación: Derivados oxidados de Ivermectina B1b.
Reducción: La propia Ivermectina B1b es el producto de la reducción de las avermectinas B1.
Sustitución: Derivados sustituidos de Ivermectina B1b.
4. Aplicaciones de la investigación científica
La Ivermectina B1b tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo para estudiar las propiedades químicas y las reacciones de las lactonas macrocíclicas.
Biología: Se estudia por sus efectos sobre diversos sistemas biológicos, incluyendo su actividad antiparasitaria.
Medicina: Se utiliza en el tratamiento de infecciones parasitarias tanto en humanos como en animales.
Industria: Se utiliza en la producción de productos farmacéuticos veterinarios y humanos.
Aplicaciones Científicas De Investigación
Ivermectin B1b has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of macrocyclic lactones.
Biology: Studied for its effects on various biological systems, including its antiparasitic activity.
Medicine: Used in the treatment of parasitic infections in both humans and animals.
Industry: Used in the production of veterinary and human pharmaceuticals.
Comparación Con Compuestos Similares
Ivermectin B1a: The major component of ivermectin, with similar antiparasitic activity.
Avermectins: A group of macrocyclic lactones from which ivermectin is derived.
Milbemycins: Another class of macrocyclic lactones with similar antiparasitic properties.
Uniqueness: Ivermectin B1b is unique due to its specific binding affinity to glutamate-gated chloride channels and its ability to induce long-lasting hyperpolarization in parasite cells. This makes it highly effective in treating parasitic infections with minimal side effects .
Propiedades
Número CAS |
70209-81-3 |
|---|---|
Fórmula molecular |
C47H72O14 |
Peso molecular |
861.1 g/mol |
Nombre IUPAC |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H72O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b12-11-,26-14-,31-13?/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 |
Clave InChI |
VARHUCVRRNANBD-AGNWDZAWSA-N |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
SMILES isomérico |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)O[C@@H]1C(C)C |
SMILES canónico |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
Key on ui other cas no. |
70209-81-3 |
Sinónimos |
22,23-dihydroavermectin B(1)b 22,23-dihydroavermectin B1(b) 22,23-dihydroavermectin B1b avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-propyl- avermectin H2B1b H2B1b avermectin Ivermectin Component B1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between Ivermectin B1a and Ivermectin B1b?
A1: Ivermectin B1a and B1b are very similar in structure. The key difference lies in the substituent at the C25 position of the molecule. Ivermectin B1a possesses a methyl group at this position, while this compound has an ethyl group []. This seemingly minor structural variation can influence the compounds' pharmacological properties, although specific comparative studies on their activity and metabolism are limited in the provided research.
Q2: What analytical techniques are used to study Ivermectin B1a and B1b?
A3: Researchers employ various analytical techniques to characterize and quantify Ivermectin B1a and B1b. One method described in the research utilizes liquid chromatography combined with positive electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) for the precise determination of Ivermectin B1a in animal plasma []. This technique allows for sensitive and specific measurement of the compound, even at low concentrations, making it valuable for pharmacokinetic studies. Additionally, studies investigating the metabolism of Ivermectin B1a and B1b utilize techniques like High-Performance Liquid Chromatography (HPLC) for separating and purifying metabolites, along with Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for structural elucidation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


